molecular formula C26H22Br2ClNO3 B1191644 CARM1-IN-1 hydrochloride

CARM1-IN-1 hydrochloride

Katalognummer: B1191644
Molekulargewicht: 591.72
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CARM1-IN-1 hydrochloride is a potent and specific CARM1(Coactivator-associated arginine methyltransferase 1) inhibitor with IC50 of 8.6 uM;  shows very low activity against PRMT1 and SET7(IC50 > 600 uM).  in vitro: CARM1-IN-1 displays high and selective CARM1 inhibition, with lower or no activity against a panel of different PRMTs or HKMTs. In human LNCaP cells, CARM1-IN-1 shows a significant dose-dependent reduction of the PSA promoter activity.

Wissenschaftliche Forschungsanwendungen

Enzyme and Cellular Characterization in Cancer

CARM1 (Coactivator-associated arginine methyltransferase 1) is recognized as a valuable target for hormone-dependent tumors like prostate and breast cancers. A study by Cheng et al. (2011) highlights the enzyme and cellular characterization of certain compounds, including CARM1-IN-1 hydrochloride, indicating their potential in CARM1 inhibition, which could be significant in cancer treatment (Cheng et al., 2011).

Role in Prostate Carcinoma and Androgen Independence

CARM1, as a transcriptional coactivator of the androgen receptor, is implicated in prostatic carcinogenesis. Understanding its role and modulation could have implications for treating prostate carcinoma, especially in androgen-independent status. Hong et al. (2004) investigate this aspect, indicating the importance of CARM1 in prostate cancer development (Hong et al., 2004).

Insights from Structural Studies

Structural studies of CARM1 provide functional insights critical to understanding its role in gene expression. Troffer-Charlier et al. (2007) reported crystal structures of isolated modules of CARM1, revealing its potential in regulating protein-protein interactions in various biological processes (Troffer-Charlier et al., 2007).

Biochemical Control and Cellular Function

Research by Feng et al. (2009) discusses the biochemical control of CARM1 enzymatic activity by phosphorylation, which regulates transcription initiation and coactivator complex disassembly. This understanding is crucial for exploring therapeutic applications in cell cycle regulation (Feng et al., 2009).

Novel Roles and Cancer Therapy

CARM1 has emerging roles beyond transcriptional coactivation, including in autophagy, metabolism, and cancer. Suresh et al. (2021) provide an overview of CARM1's structure, functions, and its implication as a therapeutic target and drug response biomarker in certain cancer types (Suresh et al., 2021).

Molecular Mechanism and Inhibition

Understanding the molecular mechanism of CARM1 and developing inhibitors is crucial in cancer therapy. A study by Sack et al. (2011) presents the crystal structures of the CARM1 catalytic domain with inhibitors, providing valuable insights for designing potent and specific inhibitors for therapeutic applications (Sack et al., 2011).

In Vivo Activity in Cancer Models

Research on CARM1 inhibitors like EZM2302 demonstrates potent in vitro and in vivo anti-proliferative effects in multiple myeloma models, highlighting the potential of this compound in cancer therapy (Drew et al., 2017).

Role in NF-kappaB-Dependent Gene Expression

CARM1's involvement in NF-kappaB-dependent gene expression, as shown in studies like Jayne et al. (2009), underscores its potential in modulating gene expression without necessarily involving its catalytic activity (Jayne et al., 2009).

Kinetic Mechanism and Substrate Specificity

Understanding the kinetic mechanism and substrate specificity of CARM1, as explored by Jacques et al. (2016), can aid in the development of specific inhibitors, which is vital for targeted cancer therapy (Jacques et al., 2016).

Ternary Complex Formation and Substrate Variability

Boriack-Sjodin et al. (2016) present the crystal structures of human CARM1 with various substrates, providing insights into how CARM1 accommodates different peptide sequences, which is critical for designing targeted therapies (Boriack-Sjodin et al., 2016).

Eigenschaften

Molekularformel

C26H22Br2ClNO3

Molekulargewicht

591.72

Synonyme

CARM1-IN-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.